tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
Overview
Description
“tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a compound that belongs to the class of 5-amino-pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of 5-amino-pyrazoles involves the use of versatile synthetic building blocks to construct diverse heterocyclic or fused heterocyclic scaffolds . A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised . The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield .Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
5-Amino-pyrazoles have been used in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was the determining factor of the regiochemistry of the reaction .Scientific Research Applications
Synthesis and Intermediates
Synthesis Techniques
A novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, highlighting the versatility of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in creating diverse compounds (Bobko et al., 2012).
Intermediary Role in Chemical Reactions
This compound serves as an important intermediate in various synthesis processes, such as the creation of mTOR targeted PROTAC molecule PRO1 (Qi Zhang et al., 2022).
Structural and Chemical Properties
Hydrogen-bonded Structures
Research shows the formation of hydrogen-bonded chains and aggregates in certain derivatives, demonstrating the compound's potential in forming complex molecular structures (Abonía et al., 2007).
Reactivity Analysis
Studies on the reactivity of similar pyrazole compounds provide insights into their chemical behavior and potential applications in organic synthesis (Mironovich & Shcherbinin, 2014).
Applications in Organic Chemistry
Use in Cycloaddition Reactions
The compound's derivatives are utilized in 1,3-dipolar cycloaddition reactions, demonstrating its utility in synthesizing regioselective pyrazole compounds (González et al., 2013).
Role in Multigram Scale Synthesis
It's also used in the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating its scalability in chemical production (Iminov et al., 2015).
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
As a derivative of pyrazole, it may share some of the biological activities common to this class of compounds, such as antiviral, anti-inflammatory, and anticancer activities . .
Properties
IUPAC Name |
tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULGKJYCUDWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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